8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one
Overview
Description
8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one, or 8-DBM, is a synthetic molecule with a wide range of applications in scientific research. It is a derivative of the benzopyran class of compounds, which have a variety of biological activities. 8-DBM has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties, and is being studied for its potential use in the treatment of a variety of diseases.
Scientific Research Applications
DNA-Dependent Protein Kinase and ATM in Cell Survival
Guo et al. (2011) explored the role of 8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one (NU7441) in cellular response to NK314, a Topoisomerase IIα inhibitor. They found that NU7441, a DNA-PK inhibitor, along with ATM inhibitor, significantly sensitizes cells to NK314, suggesting their potential in enhancing antitumor effects.
Antiplatelet 2-Aminochromones
In research by Morris et al. (1993), a series of antiplatelet 2-morpholinylchromones, including modifications of 8-methyl-7-(phenylmethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one, were synthesized. These derivatives were found to be potent inhibitors of ADP-induced platelet aggregation, indicating their therapeutic potential in preventing thrombus formation Morris et al..
Antitumor Agents from Benzopyranylamine Compounds
Jurd (1996) investigated benzopyran derivatives including 2-methyl and 3-methylbenzopyrans for their anti-tumor properties. Among these, compounds with a 3,4,5-trimethoxyphenyl ring showed significant activity against various human cancer cell lines, highlighting their potential as anticancer agents Jurd.
PI3-Kinase Inhibition and C. elegans Longevity
Babar et al. (1999) examined the impact of 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002) on Caenorhabditis elegans. They found that this compound, a PI3-kinase inhibitor, induces dauer formation, thermotolerance, and a slight increase in lifespan, suggesting its influence on stress resistance and longevity pathways in C. elegans Babar et al..
Cytotoxicity of 2-(N-cyclicamino)chromone Derivatives
Shi et al. (2018) conducted a study on the cytotoxicity of 15 2-(N-cyclicamino)chromone derivatives, including 7-Methoxy-2-(4-morpholinyl)-4H-1-benzopyran-4-one. They found significant tumor-specificity in these compounds, suggesting their potential as anticancer drugs Shi et al..
Enantioselective Inhibition of DNA-PK by Atropisomeric 8-arylchromen-4-ones
Cano et al. (2010) researched the enantioselective inhibition of DNA-dependent protein kinase (DNA-PK) using atropisomeric derivatives of 8-arylchromen-4-ones. They found significant differences in the potency of enantiomers, with only one being biologically active Cano et al..
Oxidative Stress and Apoptosis in H. Pylori Infected Cells
Oral et al. (2018) investigated the effects of Helicobacter pylori on AGS cells in the presence of the DSB repair inhibitor 8-(4-dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one (Nu7441). They observed increased oxidative stress and apoptosis in these cells, suggesting the compound's role in enhancing the adverse effects of H. pylori in cells with unrepaired DSBs Oral et al..
Synthesis and Biological Activity of DNA-PK Inhibitors
Cano et al. (2010) synthesized and evaluated a range of quinolin-4-one and pyridopyrimidin-4-one analogues as DNA-PK inhibitors. These compounds, including variations of the chromen-4-one chemotype, demonstrated potent inhibitory activity, highlighting their potential in potentiating ionizing radiation-induced cytotoxicity Cano et al..
properties
IUPAC Name |
8-dibenzothiophen-4-yl-2-morpholin-4-ylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3S/c27-21-15-23(26-11-13-28-14-12-26)29-24-17(6-3-9-20(21)24)19-8-4-7-18-16-5-1-2-10-22(16)30-25(18)19/h1-10,15H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMULYFATHSZJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC5=C4SC6=CC=CC=C56 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462509 | |
Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Dibenzothienyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one | |
CAS RN |
503468-95-9 | |
Record name | NU-7441 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503468959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-(Dibenzo[b,d]thiophen-4-yl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NU-7441 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XF6ZJD5WGU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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